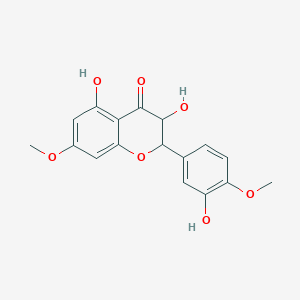

![molecular formula C29H27NO10 B123405 24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione CAS No. 142383-44-6](/img/structure/B123405.png)

24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La hidrazida del ácido 6-maleimidocaproico (TFA) es un reactivo de reticulación heterobifuncional que reacciona con grupos sulfhidrilo y carbonilo . Este compuesto es particularmente útil en la preparación de inmunoconjugados, como los que involucran doxorubicina . Es conocido por su capacidad de formar enlaces de tioéter estables con grupos sulfhidrilo y de conjugarse con grupos carbonilo, lo que lo convierte en una herramienta versátil en la investigación bioquímica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de hidrazida del ácido 6-maleimidocaproico (TFA) generalmente implica la reacción de anhídrido maleico con ε-caprolactama para formar ácido 6-maleimidocaproico. Este intermedio luego se hace reaccionar con hidracina para producir hidrazida del ácido 6-maleimidocaproico . Las condiciones de reacción a menudo requieren una atmósfera inerte y temperaturas controladas para garantizar la estabilidad del producto .

Métodos de producción industrial

La producción industrial de hidrazida del ácido 6-maleimidocaproico (TFA) sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza y la consistencia del producto. El compuesto generalmente se almacena en condiciones inertes a bajas temperaturas para mantener su reactividad .

Análisis De Reacciones Químicas

Tipos de reacciones

La hidrazida del ácido 6-maleimidocaproico (TFA) experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Reacciona con grupos sulfhidrilo para formar enlaces de tioéter estables.

Reacciones de adición: Se conjuga con grupos carbonilo, como aldehídos y cetonas.

Reactivos y condiciones comunes

Reacciones con sulfhidrilos: Generalmente ocurren a un pH de 6.5-7.5, formando enlaces de tioéter estables.

Reacciones con carbonilos: Requieren la presencia de agentes oxidantes como el metaperiodatato de sodio para formar grupos aldehído reactivos.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen conjugados unidos a tioéter estables y conjugados unidos a hidrazona, que son útiles en diversas aplicaciones bioquímicas .

Aplicaciones Científicas De Investigación

La hidrazida del ácido 6-maleimidocaproico (TFA) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la hidrazida del ácido 6-maleimidocaproico (TFA) involucra su reactividad bifuncional:

Grupos sulfhidrilo: El grupo maleimida reacciona con los grupos sulfhidrilo para formar enlaces de tioéter estables.

Grupos carbonilo: El grupo hidrazida se conjuga con grupos carbonilo, como los formados por la oxidación de carbohidratos de glucoproteínas.

Esta doble reactividad permite que el compuesto sirva como un reticulante versátil en diversas aplicaciones bioquímicas .

Comparación Con Compuestos Similares

Compuestos similares

N-Succinimidil 6-maleimidocaproato (SMCC): Otro reticulante heterobifuncional que reacciona con aminas y sulfhidrilos.

N-Maleimidobutiril hidrazida (MBH): Similar en estructura pero con un brazo espaciador más corto.

Unicidad

La hidrazida del ácido 6-maleimidocaproico (TFA) es única debido a su reactividad específica hacia los grupos sulfhidrilo y carbonilo, lo que la hace muy versátil para aplicaciones de reticulación . Su brazo espaciador más largo en comparación con compuestos similares permite una mayor flexibilidad en las reacciones de conjugación .

Propiedades

Número CAS |

142383-44-6 |

|---|---|

Fórmula molecular |

C29H27NO10 |

Peso molecular |

549.5 g/mol |

Nombre IUPAC |

24-ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |

InChI |

InChI=1S/C29H27NO10/c1-4-10-7-11-17(29(36)30(10)2)23(34)20-16-12(8-15-19(20)25(11)39-9-38-15)26(37-3)28-21(22(16)33)24(35)18-13(31)5-6-14(32)27(18)40-28/h7,13-15,31-34H,4-6,8-9H2,1-3H3 |

Clave InChI |

SLGIZIDCEVQLHR-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

SMILES canónico |

CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

Sinónimos |

SCH 42137 SCH-42137 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)